3-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propanoic acid
Description
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Properties
IUPAC Name |
3-[4-(oxan-4-yl)piperazin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c15-12(16)1-4-13-5-7-14(8-6-13)11-2-9-17-10-3-11/h11H,1-10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOSTJPCFPNKIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2CCN(CC2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 3-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propanoic acid are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets.
Biochemical Pathways
Without knowledge of the compound’s specific targets, it is challenging to summarize the affected biochemical pathways and their downstream effects.
Pharmacokinetics
Research is needed to outline these properties and their impact on the compound’s bioavailability.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Without more information on the specific action of this compound, it is difficult to discuss how environmental factors might influence its action.
Biological Activity
3-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₁₂H₂₂N₂O₃
- Molecular Weight : 242.31 g/mol
- CAS Number : 1410164-48-5
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in critical signaling pathways.
Potential Targets:
-
ALK5 (Activin-like Kinase 5) :
- The compound has shown promise as an inhibitor of ALK5, which is implicated in the TGF-beta signaling pathway associated with cancer progression and fibrosis. In studies, derivatives of tetrahydro-2H-pyran have been synthesized and evaluated for their inhibitory effects on ALK5, demonstrating significant activity with IC₅₀ values in the nanomolar range .
- PI3-Kinase Pathway :
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity against various cancer cell lines. For instance, derivatives have been tested for their ability to inhibit cell proliferation and induce apoptosis in tumor cells.
| Compound | Target | IC₅₀ (nM) | Cell Line |
|---|---|---|---|
| 8h | ALK5 | 25 | NIH3T3 |
| 8h | Tumor Growth Inhibition | N/A | CT26 Xenograft Model |
In Vivo Studies
In vivo studies using xenograft models have shown that oral administration of certain derivatives can significantly inhibit tumor growth without causing notable toxicity. This suggests a favorable safety profile for further development.
Case Studies
-
Study on ALK5 Inhibition :
- A series of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives were synthesized, with one compound (8h) showing potent inhibition of ALK5 autophosphorylation and cell activity . This study highlights the potential for developing targeted therapies for fibrotic diseases and cancers through selective inhibition.
-
PI3-Kinase Inhibitors :
- Compounds related to this structure have been identified as selective inhibitors of Class I PI3-Kinase enzymes, demonstrating anti-tumor activity across various malignancies, including leukemia and solid tumors . These findings support the hypothesis that targeting these pathways can yield effective therapeutic agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
